

# A Comparative Pharmacokinetic Evaluation of uPSEM792 and Alternative DREADD Agonists in Preclinical Species

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of **uPSEM792**, a potent agonist for Pharmacologically Selective Actuator Modules (PSAMs), alongside commonly used Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonists: Clozapine-N-Oxide (CNO), Deschloroclozapine (DCZ), and Compound 21 (C21). The data presented is collated from various preclinical studies in mice and rhesus macaques, offering insights into the absorption, distribution, and central nervous system penetration of these chemogenetic activators.

# Pharmacokinetic Profiles: A Cross-Species Comparison

The following tables summarize key pharmacokinetic parameters for **uPSEM792** and alternative DREADD agonists. It is important to note that the data are compiled from separate studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

# **Table 1: Pharmacokinetics in Rhesus Macaques**



Compound	Dose & Route	Cmax	Tmax	AUC (ng·h/mL)	Brain Penetration
uPSEM792	0.87 mg/kg, IV	557 ng/mL[1]	~15 min[1]	114.48[1]	CSF Cmax: 2.06 ng/mL[1]
0.87 mg/kg, SC	390.4 ng/mL[1]	15 min[1]	133.24[1]	CSF Cmax: 2.67 ng/mL[1]	
Clozapine-N- Oxide (CNO)	3 mg/kg, IM (in DMSO)	200-250 ng/mL[2]	30-90 min[2]	Not Reported	CSF levels are 2-6% of plasma levels[2]
3 mg/kg, IM (HCl salt)	1000-4000 ng/mL[2]	~30 min[2]	Not Reported	CSF levels are 2-6% of plasma levels[2]	
Deschloroclo zapine (DCZ)	100 μg/kg, IV	Not Reported	Not Reported	Not Reported	CSF Cmax: ~10 nM at 30 min[3]
100 μg/kg, IM	Not Reported	Not Reported	Not Reported	CSF levels of ~10 nM at 60 min[3]	

**Table 2: Pharmacokinetics in Mice** 



Compound	Dose & Route	Cmax	Tmax	AUC	Brain Penetration
uPSEM792	1 mg/kg, IV	Not Reported	Not Reported	Not Reported	Readily penetrates the brain[4]
Clozapine-N- Oxide (CNO)	3.5 mg/kg, IP	Plasma: ~100 nM[5]	~15 min[5]	Not Reported	CSF: ~11 nM at 15 min[5]
Compound 21 (C21)	3 mg/kg, IP	Plasma: ~1150 nM[6]	~15-30 min[6]	Not Reported	Brain: ~570 nM at 30 min[6]
Deschloroclo zapine (DCZ)	0.1 mg/kg, IP	Not Reported	Not Reported	Not Reported	Brain concentration reduced 10- fold after 1 hour[7]

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on the cited literature for intravenous and subcutaneous administration in rhesus macaques and intraperitoneal administration in mice.

### **Rhesus Macaque Protocols**

Intravenous (IV) Administration:

- Animal Preparation: Rhesus macaques are typically fasted overnight prior to drug administration. Anesthesia is induced, often with ketamine, to allow for the placement of an indwelling catheter into a peripheral vein, commonly the saphenous or cephalic vein.[8]
- Drug Formulation: uPSEM792 hydrochloride is dissolved in sterile saline to the desired concentration.[1]
- Administration: The formulated drug is administered as a bolus injection through the intravenous catheter. The volume of injection is typically kept low, for example, not exceeding



0.5 ml/kg.[9]

- Blood Sampling: Blood samples are collected at predetermined time points postadministration. Serial sampling is often performed from a contralateral vein to avoid contamination. Typical time points include 5, 15, 30, 60, 120, 240 minutes, and at later times to capture the elimination phase.[1]
- Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
   Plasma is separated by centrifugation and stored at -80°C until analysis.[9]

Subcutaneous (SC) Administration:

- Animal Preparation: Similar to IV administration, animals are typically sedated.[10]
- Drug Formulation: The drug is dissolved in a suitable sterile vehicle for subcutaneous injection.
- Administration: The injection is administered subcutaneously, often in the dorsal scapular region. The injection site may be clipped and cleaned prior to administration.[11][12]
- Blood Sampling and Processing: Follows the same procedure as for intravenous administration.[10]

### **Mouse Protocol**

Intraperitoneal (IP) Administration:

- Animal Preparation: Mice are habituated to handling and injections prior to the study.[13]
- Drug Formulation: The compound is dissolved in a suitable vehicle, such as saline or a solution containing DMSO, depending on the solubility of the drug.[5][6]
- Administration: The drug solution is injected into the intraperitoneal cavity using a small gauge needle.
- Blood and Tissue Sampling: At specified time points, animals are euthanized, and blood is collected via cardiac puncture. The brain is also rapidly excised.[5]



Sample Processing: Plasma is separated from blood, and brain tissue is homogenized.
 Samples are stored at -80°C until analysis.[5]

# Mandatory Visualizations Signaling Pathway of uPSEM792

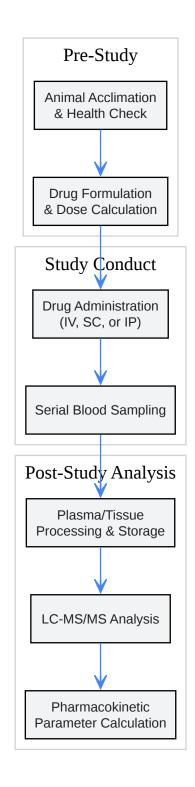


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Caption: **uPSEM792** activates the engineered PSAM4-GlyR, leading to neuronal inhibition.

# **Experimental Workflow for In Vivo Pharmacokinetics**





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Caption: A typical workflow for conducting an in vivo pharmacokinetic study.



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